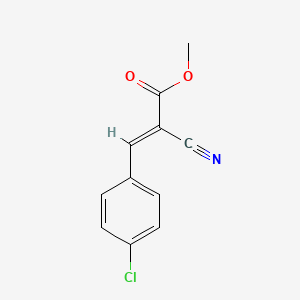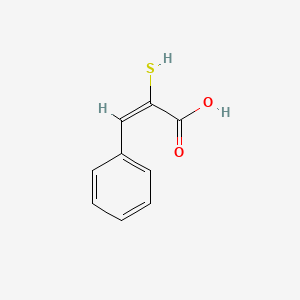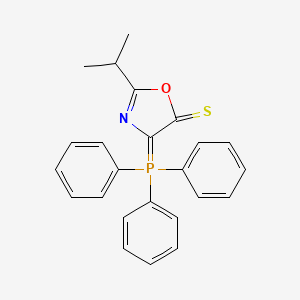![molecular formula C17H14BrN3S B11706100 4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole](/img/structure/B11706100.png)
4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the thiazole ring.
Formation of the Phenylethylidene Hydrazine Moiety: This step involves the condensation of a phenylhydrazine derivative with an aldehyde or ketone to form the hydrazone, which is then coupled with the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.
科学的研究の応用
4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine.
4-(4-Methylphenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets.
特性
分子式 |
C17H14BrN3S |
|---|---|
分子量 |
372.3 g/mol |
IUPAC名 |
4-(4-bromophenyl)-N-[(E)-1-phenylethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14BrN3S/c1-12(13-5-3-2-4-6-13)20-21-17-19-16(11-22-17)14-7-9-15(18)10-8-14/h2-11H,1H3,(H,19,21)/b20-12+ |
InChIキー |
SIEUFRALAPBKDI-UDWIEESQSA-N |
異性体SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Br)/C3=CC=CC=C3 |
正規SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide](/img/structure/B11706020.png)
![(2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane](/img/structure/B11706023.png)

![2-fluoro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11706036.png)

![2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11706047.png)
![2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11706055.png)
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11706066.png)

![2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B11706076.png)

![2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11706090.png)

![(4E)-4-[2-(2-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706104.png)
